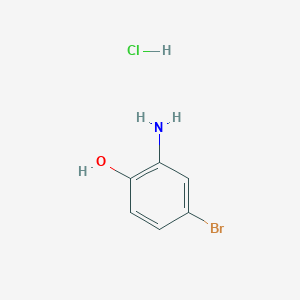

2-Amino-4-bromophenol hydrochloride

説明

2-Amino-4-bromophenol hydrochloride (CAS 87855-72-9) is a halogenated aromatic compound with the molecular formula C₆H₇BrClNO . It is the hydrochloride salt of 2-amino-4-bromophenol (CAS 40925-68-6), featuring a phenolic hydroxyl group at position 1, an amino group at position 2, and a bromine atom at position 4 on the benzene ring . This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science.

特性

IUPAC Name |

2-amino-4-bromophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIYEAMFMMNUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674210 | |

| Record name | 2-Amino-4-bromophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87855-72-9 | |

| Record name | 2-Amino-4-bromophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87855-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

It has been used as a reactant in the synthesis of various compounds that target protein tyrosine phosphatase 1b (ptp1b), a key enzyme involved in insulin signaling and a potential target for the treatment of type 2 diabetes and obesity.

Mode of Action

It has been used in the preparation of (aryl)oxadiazolobenzoxazinones via suzuki-miyaura reaction and copper-catalyzed oxidative amination of benzoxazoles and related azoles via c-h and c-n bond activation. These reactions suggest that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its use in the synthesis of ptp1b inhibitors, it may indirectly influence the insulin signaling pathway.

Result of Action

Compounds synthesized using 2-amino-4-bromophenol hydrochloride have shown inhibitory effects on ptp1b, suggesting that it may have potential therapeutic effects in the context of type 2 diabetes and obesity.

生物活性

2-Amino-4-bromophenol hydrochloride is an organic compound with significant biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₇BrClNO

- Molecular Weight : 224.49 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

The compound features a bromine atom and an amino group attached to a phenolic structure, which facilitates various chemical reactions and biological interactions.

Interaction with Biological Targets

This compound is known to interact with various biological targets, including enzymes and receptors. The presence of the amino group enhances its binding affinity to these targets, potentially influencing several biochemical pathways:

- Neurotransmitter Synthesis : It may play a role in the synthesis of neurotransmitters like dopamine due to its amine functionality.

- Enzyme Inhibition : Studies suggest that it can inhibit certain enzymes involved in inflammatory pathways, indicating potential anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against Gram-negative bacteria. Its effectiveness against various bacterial strains has been documented, although it appears less effective against Gram-positive bacteria. This selectivity may be attributed to the structural characteristics of the compound, which influence its interaction with bacterial membranes .

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Inhibitory |

| Pseudomonas aeruginosa | Inhibitory |

| Staphylococcus aureus | No significant activity |

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, showing potential in reducing inflammation through the inhibition of specific pathways. This suggests that it might be beneficial in treating conditions characterized by excessive inflammation.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds including this compound, it was found to significantly inhibit the growth of several Gram-negative bacteria while showing limited effects on Gram-positive strains. This selective activity underscores its potential as an antimicrobial agent .

Pharmacological Applications

- Medicinal Chemistry : Ongoing research is investigating its role as a biochemical probe due to its ability to interact with various biological targets. It is being studied for potential therapeutic applications in antimicrobial and anti-inflammatory treatments.

- Synthetic Applications : The compound serves as a valuable building block in organic synthesis, facilitating the preparation of more complex molecules.

科学的研究の応用

Chemical Properties and Structure

- Molecular Weight : 224.48 g/mol

- Molecular Formula : C₆H₇BrClNO

- Physical State : Typically appears as a solid.

The compound features a bromine atom and an amino group on the phenolic ring, which significantly influences its reactivity and potential applications in synthesis and pharmaceuticals.

Medicinal Chemistry

2-Amino-4-bromophenol hydrochloride serves as a valuable intermediate in the synthesis of various bioactive compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of pharmaceuticals with therapeutic properties.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 2-amino-4-bromophenol can inhibit specific enzymes related to cancer progression. For example, compounds synthesized from this precursor have shown promise in targeting carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors, including glioma and breast cancer . The inhibition of CA IX has been linked to reduced tumor growth and metastasis, highlighting the therapeutic potential of derivatives derived from 2-amino-4-bromophenol.

Organic Synthesis

This compound is frequently used as a building block in organic synthesis due to its ability to undergo various chemical transformations.

Applications in Synthesis

- Synthesis of Dyes : 2-Amino-4-bromophenol is utilized in the production of azo dyes, which are important in textile industries and biological staining .

- Pharmaceutical Intermediates : It is employed in the synthesis of other pharmaceutical agents, leveraging its functional groups for further chemical modifications .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for various assays and analytical techniques.

Reagent Properties

The compound's ability to form colored complexes with metal ions makes it useful in spectrophotometric analysis. It can be utilized to detect trace amounts of metals in environmental samples or biological fluids, providing a method for monitoring contamination levels .

類似化合物との比較

Positional Isomers: 2-Amino-5-bromophenol Hydrochloride

- Molecular Formula: C₆H₇BrClNO (identical to 2-amino-4-bromophenol hydrochloride).

- Synthesis : Prepared via acid hydrolysis of N-(4-bromophenyl)-1-phenylethan-1-imine oxide using oxalyl chloride and HCl, yielding 36.1% .

- Key Differences: The bromine atom is at position 5 instead of 3. Lower yield (36.1% vs.

- Applications : Used in studies of regioselective reactions due to electronic modulation by substituent positioning.

Functional Group Variants: 2-Amino-5-methylphenol Hydrochloride

Structural Isomers: 4-Amino-2-bromophenol

- CAS: 16750-67-7; Molecular Formula: C₆H₆BrNO.

- Key Differences: Amino and bromine groups swapped (amino at position 4, bromine at position 2). Altered acidity (pKa) and hydrogen-bonding capacity compared to the 2-amino-4-bromo isomer .

- Applications : Investigated in dye synthesis and coordination chemistry.

Halogen-Substituted Analogs: 2-Amino-4-chloroacetophenone Hydrochloride

- CAS: 5467-71-0; Molecular Formula: C₈H₉Cl₂NO.

- Key Differences: Chlorine replaces bromine; acetophenone backbone instead of phenol. Higher melting point (262°C) due to stronger dipole interactions .

- Applications : Intermediate in antipsychotic drug synthesis.

Physicochemical Properties

準備方法

Catalyst Preparation

- Base catalyst: Raney Nickel (Ni)

- Modifier agents: Ferric nitrate and chromium nitrate

- Modification process:

- Add Raney-Ni to water.

- Add ferric nitrate (0.023–0.027 mol per mole Ni) and chromium nitrate (0.012–0.018 mol per mole Ni).

- Stir to form a mixed solution.

- Add sodium hydroxide solution (5–10 wt%) to adjust pH to 8 ± 0.5.

- Stir for 30–60 minutes, wash with water to neutral, and replace water with methanol to obtain Fe-Cr modified Raney-Ni catalyst.

Hydrogenation Reaction

- Substrate: 2-nitro-4-bromophenol dissolved in methanol

- Catalyst loading: 0.8–1.2 mol% Fe-Cr modified Raney-Ni based on substrate

- Conditions: Hydrogenation at normal pressure, room temperature

- Reaction monitoring: Continue hydrogenation 30–45 minutes after complete consumption of starting material

- Work-up: Filter catalyst, desolventize, and purify by vacuum rectification

Results and Advantages

| Parameter | Value |

|---|---|

| Nitro conversion rate | 100% |

| Yield of 4-bromo-2-aminophenol | ~89.5% |

| Purity of product | 99.5% |

| Debromination rate | 0.3 mol% |

| Catalyst recyclability | >10 cycles without loss of activity |

- The Fe-Cr modification improves nitro group hydrogenation activity (Fe) and selectivity (Cr), effectively suppressing debromination side reactions.

- The process is environmentally friendly with lower energy consumption and simpler post-treatment compared to traditional iron powder reduction.

- The catalyst shows excellent durability and can be reused multiple times.

Comparative Summary of Preparation Methods

| Aspect | Rh/C Catalyzed Hydrogenation | Fe-Cr Modified Raney-Ni Hydrogenation |

|---|---|---|

| Catalyst | 5% Rhodium on carbon | Raney Nickel modified with Fe and Cr |

| Solvent | Tetrahydrofuran (THF) | Methanol |

| Reaction Conditions | Room temp, H2 atmosphere, 11 h | Room temp, H2 atmosphere, normal pressure |

| Yield | ~99% | ~89.5% |

| Purity | High (confirmed by NMR, IR, HRMS) | 99.5% |

| Debromination Side Reaction | Possible, needs control | Very low (0.3 mol%) |

| Catalyst Reusability | Not specified | >10 cycles |

| Environmental Impact | Moderate (organic solvent, noble metal) | Low (green catalyst, mild conditions) |

| Process Complexity | Moderate | Moderate, but simpler post-treatment |

Detailed Research Findings

- The use of Rh/C catalyst provides excellent yield and purity but involves noble metals and organic solvents that may raise cost and environmental concerns.

- The Fe-Cr modified Raney-Ni catalyst system represents a significant advancement by combining high conversion and selectivity with sustainability.

- The modification with iron and chromium ions alters the electronic and surface properties of Raney-Ni, enhancing catalytic hydrogenation efficiency and suppressing debromination.

- The hydrogenation reaction proceeds smoothly at ambient pressure and temperature, making the process energy-efficient.

- The catalyst's recyclability reduces waste and cost, supporting industrial scalability.

- Analytical data (NMR, IR, HRMS) confirm the structural integrity of the product, and the low debromination rate ensures high product quality for pharmaceutical and dye intermediate applications.

Q & A

Basic: What are the critical parameters influencing yield and purity in the synthesis of 2-Amino-4-bromophenol hydrochloride?

Methodological Answer:

The synthesis efficiency of this compound depends on:

- Reaction Temperature and Time : Optimized thermal conditions prevent side reactions (e.g., debromination or oxidation). Evidence suggests maintaining temperatures between 60–80°C for 6–12 hours maximizes yield .

- Catalyst Selection : Acidic or basic catalysts (e.g., HCl or NaOH) influence protonation states and reaction rates. Excess HCl is often used to stabilize the hydrochloride salt .

- Purification Techniques : Recrystallization using polar solvents (e.g., ethanol/water mixtures) improves purity. Column chromatography with silica gel can resolve byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。